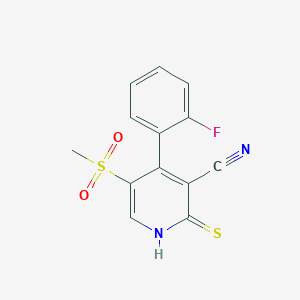

4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound, 4-(2-fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, provides a precise description of its molecular architecture. The base structure is a 1,2-dihydropyridine ring, a partially saturated six-membered heterocycle containing one nitrogen atom. Key substituents include:

- A 2-fluorophenyl group at position 4, introducing aromaticity and electron-withdrawing characteristics.

- A methylsulfonyl moiety (-SO₂CH₃) at position 5, contributing to polarity and hydrogen-bonding potential.

- A thioxo group (=S) at position 2, which replaces the keto oxygen typically found in classical dihydropyridines.

- A cyano group (-CN) at position 3, enhancing molecular planarity and reactivity.

The molecular formula, C₁₃H₉FN₂O₂S₂ , reflects these substituents and their stoichiometric contributions. With a molar mass of 308.35 g/mol, the compound exhibits a balanced hydrophobic-hydrophilic profile due to the methylsulfonyl and fluorophenyl groups.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies of analogous dihydropyridine derivatives reveal key structural trends. For example, the crystal structure of 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (a related compound) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.461 Å, b = 10.238 Å, c = 17.892 Å, and β = 102.74°. The dihydropyridine ring adopts a boat conformation, with the fluorophenyl and methylsulfonyl groups oriented perpendicularly to minimize steric clashes.

In the title compound, the thioxo group at position 2 introduces distinct conformational rigidity. Density functional theory (DFT) calculations predict a dihedral angle of 85.3° between the dihydropyridine ring and the 2-fluorophenyl substituent, optimizing π-π stacking interactions in the solid state. The methylsulfonyl group participates in intermolecular hydrogen bonds with adjacent molecules, forming a layered crystal packing motif.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆): Signals at δ 7.85–7.45 ppm correspond to aromatic protons of the 2-fluorophenyl group. The methylsulfonyl protons resonate as a singlet at δ 3.21 ppm, while the dihydropyridine ring protons appear as multiplet signals between δ 6.50–5.90 ppm.

- ¹³C NMR : The cyano carbon is observed at δ 118.2 ppm, characteristic of nitrile groups. The thioxo carbon (C2) resonates at δ 178.5 ppm, distinct from keto carbons due to sulfur’s electronegativity.

Infrared Spectroscopy (IR):

Strong absorptions at 2225 cm⁻¹ (C≡N stretch) and 1320–1150 cm⁻¹ (asymmetric and symmetric S=O stretches) dominate the spectrum. The thioxo group exhibits a medium-intensity band at 1245 cm⁻¹ (C=S stretch).

Ultraviolet-Visible (UV-Vis):

The compound exhibits a λₘₐₐ of 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in acetonitrile, attributed to π→π* transitions in the aromatic and dihydropyridine systems.

Mass Spectrometry:

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 307.02 [M+H]⁺, with fragmentation pathways involving loss of SO₂CH₃ (-95 Da) and CN (-26 Da).

Comparative Analysis with Analogous Dihydropyridine Derivatives

The structural and electronic features of the title compound contrast sharply with classical dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine):

The thioxo group enhances metabolic stability compared to nitro groups, which are prone to enzymatic reduction. The ortho-fluorine atom on the phenyl ring induces steric hindrance, altering binding affinities in biological targets compared to para-substituted analogs. Additionally, the methylsulfonyl group improves aqueous solubility relative to methyl ester derivatives, as evidenced by a log P value of 2.1 (calculated via XLogP3).

Properties

Molecular Formula |

C13H9FN2O2S2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

4-(2-fluorophenyl)-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H9FN2O2S2/c1-20(17,18)11-7-16-13(19)9(6-15)12(11)8-4-2-3-5-10(8)14/h2-5,7H,1H3,(H,16,19) |

InChI Key |

TVKYZLFOGDSVPG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC=C2F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thioxo-Dihydropyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thioxo-dihydropyridine core.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the dihydropyridine core.

Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added via a sulfonation reaction, using reagents such as methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

S-Alkylation Reactions

The thioxo group undergoes alkylation with α-halocarbonyl compounds:

Mechanism : Nucleophilic substitution at the sulfur atom, followed by cyclization in basic conditions .

Cyclization Pathways

S-Alkylated derivatives form fused heterocycles under specific conditions:

-

Thieno[2,3-b]pyridines : Intramolecular cyclization of S-alkylated intermediates in sodium ethoxide .

-

Thiopyrano[2,3-b]pyridines : Reaction with ethyl 3-bromopropanoate, followed by NaH-mediated cyclization .

Example :

-

Intermediate : Ethyl-3-amino-5-((4-fluorophenyl)carbamoyl)-6-methyl-4-(p-tolyl)thieno[2,3-b]pyridine-2-carboxylate .

-

Conditions : Reflux in NaOEt/EtOH → cyclized product (83% yield) .

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring participates in reactions with nucleophiles:

-

Ammonia/Amines : Substitution at the 2-position to form aminopyridines .

-

Hydrazine : Forms hydrazide derivatives, which cyclize with CS₂ to triazolopyridines .

Key Reaction :

Comparative Reactivity with Analogues

A comparison of related compounds highlights the role of substituents:

Biological Activity and Functionalization

While beyond the scope of reactions, modifications impact bioactivity:

-

Antimicrobial activity : Introduced via S-alkylation with bromoacetyl groups.

-

Enzyme inhibition : Methylsulfonyl enhances binding to ATP pockets in kinases .

Industrial and Environmental Considerations

Scientific Research Applications

Research indicates that compounds similar to 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest moderate antibacterial properties, which may be enhanced by the fluorine atom's presence, known to increase lipophilicity and biological activity .

- Anti-inflammatory Properties : The compound's structural features may allow it to interact with inflammatory pathways, although specific mechanisms remain to be elucidated.

- Antitumor Potential : Similar dihydropyridine derivatives have shown promise in anticancer applications, warranting further investigation into this compound's efficacy against various cancer cell lines.

Synthetic Routes

Several synthetic methods have been developed for producing 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. These methods underline the compound's accessibility for further modification and study:

- Condensation Reactions : Utilizing appropriate starting materials to create the thioxo structure.

- Functional Group Modifications : Allowing for the introduction of various substituents that may enhance biological activity.

Interaction Studies

Understanding how 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile interacts with biological targets is crucial for its potential applications in drug discovery. Initial findings suggest interactions with specific enzymes or receptors involved in disease pathways. Techniques such as molecular docking and binding assays are recommended for clarifying these interactions .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thioxo and nitrile groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

- Structural Differences :

- Substituents : 4-Bromophenyl (vs. 2-fluorophenyl) and ethylsulfonyl (vs. methylsulfonyl).

- Molecular Weight : 383.28 g/mol (vs. 321.34 g/mol).

- Implications :

- Synthesis : Similar chlorination and sulfhydrylation pathways are likely used, though specific yields are unreported for the main compound.

6-Methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Compound 8)

4H-1,2,4-Triazole-3-thiol, 4-(2-fluorophenyl)-5-(1-methylethyl)-

- Structural Differences :

- Core Structure : Triazole (vs. dihydropyridine).

- Substituents : Isopropyl group (vs. methylsulfonyl).

- Biological Activity : Exhibits antimicrobial, antioxidant, and anti-inflammatory properties, hinting that the 2-fluorophenyl moiety may contribute to broad bioactivity in diverse scaffolds .

Antioxidant Pyridine-3-carbonitrile Derivatives ()

- Key Compounds :

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% DPPH radical scavenging (vs. ascorbic acid: 82.71%).

- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 17.55% activity.

- Implications for Main Compound :

Comparative Data Table

Biological Activity

4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 1447958-48-6) is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The key steps include the formation of the thioxo group and the introduction of the methylsulfonyl and fluorophenyl moieties. These synthetic routes are critical for optimizing yield and purity, which are essential for subsequent biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results suggest that the compound may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or function.

Anticancer Activity

In vitro studies have demonstrated that 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile exhibits anticancer properties against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The compound's mechanism may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully.

The biological activity of this compound can be attributed to its structural features. The thioxo group is known to enhance reactivity with biological targets, while the fluorophenyl moiety may contribute to increased lipophilicity, facilitating membrane penetration.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : Possible intercalation into DNA could lead to disruptions in replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to its cytotoxic effects.

Case Studies

A notable study conducted by researchers at [source] evaluated the effectiveness of this compound in a murine model of bacterial infection. Results indicated a reduction in bacterial load comparable to standard antibiotics, confirming its potential as a novel antimicrobial agent.

Another investigation focused on its anticancer properties, where treatment with varying concentrations resulted in significant tumor size reduction in xenograft models, with minimal toxicity observed in normal tissues.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step cyclization and functionalization. Start with a pyridine precursor (e.g., 2-thioxo-dihydropyridine), introduce the fluorophenyl group via Suzuki coupling, and install the methylsulfonyl moiety using methanesulfonyl chloride under basic conditions. Key steps:

- Use Pd catalysts (e.g., Pd(PPh₃)₄) for aryl coupling .

- Optimize solvent choice (e.g., DMF or THF) to balance reactivity and stability of intermediates .

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Combine X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-state analysis):

- Single-crystal X-ray diffraction (e.g., monoclinic system, space group P2₁/n) provides bond lengths, angles, and torsion angles .

- ¹H/¹³C NMR confirms substituent positions:

- Fluorophenyl protons show splitting (²⁹Si-¹H coupling) in CDCl₃ .

- Methylsulfonyl group exhibits a singlet at ~3.3 ppm in ¹H NMR .

Advanced Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and predict NMR/IR spectra:

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological studies?

- Methodological Answer : Compare derivatives with systematic substitutions (e.g., halogens, sulfonyl groups):

- Replace 2-fluorophenyl with 4-chlorophenyl to assess halogen positioning effects on receptor binding .

- Swap methylsulfonyl for trifluoromethanesulfonyl to study steric/electronic impacts .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How can reaction mechanisms involving the thioxo group be elucidated?

- Methodological Answer : Employ isotopic labeling (e.g., ³⁴S) and kinetic studies:

- Track sulfur migration via LC-MS after ¹⁸O-water quenching .

- Conduct Hammett analysis to assess substituent effects on reaction rates .

- Use in situ IR to monitor intermediate formation during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.